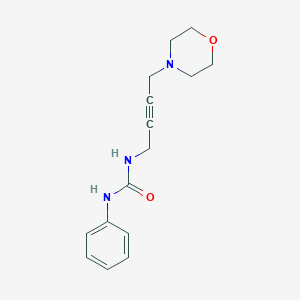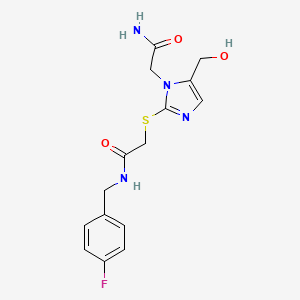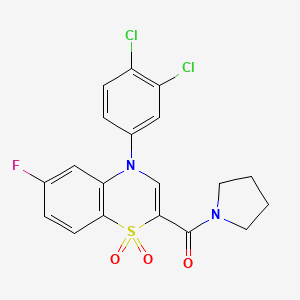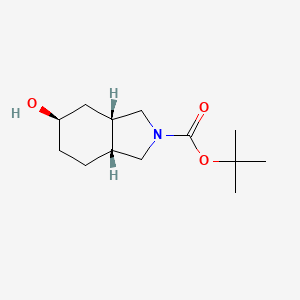
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-inflammatory Activities
Compounds related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated significant antimicrobial and anti-inflammatory properties. For example, derivatives containing the thioxothiazolidin-4-one structure have been shown to possess notable anti-inflammatory activity, with some compounds displaying significant effects against inflammation ((Sunder & Maleraju, 2013)). Similarly, a range of synthesized compounds exhibited antimicrobial activity, particularly against gram-positive bacteria and fungi, indicating their potential in treating microbial infections ((B'Bhatt & Sharma, 2017); (Aneja et al., 2011)).
Anticancer Potential
Research has indicated that certain thioxothiazolidin-4-one derivatives show promise in anticancer therapy. For instance, novel thioxothiazolidin-4-one derivatives were found to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential application in cancer treatment ((Chandrappa et al., 2010)).
Antifungal Efficacy
Compounds structurally related to this compound have exhibited significant antifungal activity. This suggests their potential utility in developing new treatments for fungal infections ((Liu et al., 2014)).
Hypoglycemic Activity
In the context of diabetes treatment, derivatives of thioxothiazolidin-4-one have been explored for their hypoglycemic activity, with some compounds enhancing insulin action in experimental models ((Liu et al., 2008)).
Crystal Structure and Molecular Studies
The crystal structure and molecular properties of thioxothiazolidin-4-one derivatives have been extensively studied, providing valuable insights into their chemical behavior and potential for pharmaceutical development ((Khelloul et al., 2016)).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine to form an imine intermediate, which is then reacted with 2-thioxothiazolidin-4-one to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "3-methoxypropylamine", "2-thioxothiazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Addition of 2-thioxothiazolidin-4-one to the imine intermediate and heating the mixture to reflux for several hours.", "Step 3: Isolation of the product by filtration and purification using standard techniques such as recrystallization or chromatography." ] } | |
CAS番号 |
1010862-04-0 |
分子式 |
C17H17N3O2S2 |
分子量 |
359.46 |
IUPAC名 |
4-hydroxy-3-(3-methoxypropyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-9-5-8-20-16(21)14(24-17(20)23)10-13-11-18-19-15(13)12-6-3-2-4-7-12/h2-4,6-7,10-11,21H,5,8-9H2,1H3/b13-10+ |
InChIキー |
KVMSACXBZMXERV-UVTDQMKNSA-N |
SMILES |
COCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2353844.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2353850.png)

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)
